(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
Description
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is a bicyclic organic compound with the molecular formula C₆H₁₅Cl₂N₃ and a molecular weight of 200.11 g/mol . It features a partially saturated pyrimidine ring (1,4,5,6-tetrahydropyrimidine) substituted with a methyl group at the 1-position and a methanamine group at the 2-position. The dihydrochloride salt form enhances its water solubility and stability compared to the free base. The compound is reported to have a purity of 95%, though its CAS number remains unspecified in the available data .
Properties
IUPAC Name |
(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h2-5,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWZACAMIOOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained as a solid and is packaged under inert conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways:
- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, certain synthesized compounds have been tested against a range of bacterial strains with promising results .
- Cancer Treatment : Some studies have explored the use of tetrahydropyrimidine derivatives as selective inhibitors for specific cancer cell lines. These compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .
Neurological Research
Tetrahydropyrimidine derivatives have been investigated for their neuroprotective effects. They may play a role in modulating neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
The unique chemical structure of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride allows for its application in material science:
- Polymerization Initiators : The compound can act as an initiator in polymerization reactions, contributing to the development of novel polymeric materials with tailored properties .
Case Study 1: Antimicrobial Properties
A study conducted on a series of tetrahydropyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that some compounds were more effective than traditional antibiotics, suggesting their potential as new antimicrobial agents.
Case Study 2: Cancer Cell Inhibition
In vitro assays on synthesized tetrahydropyrimidines revealed that certain derivatives inhibited the proliferation of human cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and death.
Mechanism of Action
The mechanism of action of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The tetrahydropyrimidine ring structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogous dihydrochloride salts or heterocyclic derivatives:
Functional Differences
- Bicyclic vs. Monocyclic Systems: The bicyclic framework of rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan dihydrochloride introduces conformational constraints absent in the monocyclic target compound, which could influence receptor-binding profiles in pharmacological applications .
- Aromatic vs.
- Application-Specific Design : The azo compound 2,2’-azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride highlights how similar core structures can be repurposed for industrial applications (e.g., polymerization initiators) through functional group additions .
Biological Activity
(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its cytotoxicity, mechanisms of action, and therapeutic applications.
- Molecular Formula : CHClN
- Molecular Weight : 186.08 g/mol
- CAS Number : 73706-74-8
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic activity of this compound against various cancer cell lines. The compound was tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 1.7 |
| HeLa | 5.5 - 11.0 | Not specified |
The IC values indicate that the compound exhibits significant cytotoxicity across these cell lines, with varying degrees of selectivity.
The mechanism by which this compound exerts its effects involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G0/G1 and G2/M phase arrest in a concentration-dependent manner.
- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cells, which is significant given the role of p53 in tumor suppression.
- Inhibition of MDM2-p53 Interactions : Although not directly inhibiting MDM2-p53 interactions, the compound's ability to induce cell cycle arrest suggests alternative pathways may be involved.
Case Studies
A notable study highlighted the effects of this compound on cancer cell lines:
Study Overview
- Objective : To assess the cytotoxic effects and underlying mechanisms of action.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours followed by viability assays and cell cycle analysis.
Results Summary
The results indicated that:
- The compound significantly reduced cell viability in a dose-dependent manner.
- A marked increase in sub-G1 populations was observed, indicating apoptosis.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride, and how is reaction progress monitored?
- Methodology :
- Synthesis : Reflux equimolar amounts of the tetrahydropyrimidine precursor (e.g., 1-aryl derivatives) and electrophilic reagents (e.g., alkyl halides) in anhydrous methylene chloride under moisture-free conditions .
- Monitoring : Use TLC with a 9:1 chloroform:methanol solvent system to track reactant consumption and intermediate formation. Ensure consistent Rf values for product identification .
Q. Which analytical techniques are critical for assessing the purity of this dihydrochloride salt?
- Methodology :
- Clarity/Color : Dissolve 1.0 g in 10 mL water; a clear, colorless solution confirms absence of particulate or chromophoric impurities .
- Heavy Metals : Prepare a test solution (1.0 g) and analyze via Method A (limit: ≤20 μg/g) using atomic absorption spectroscopy .
- Sulfated Ash : Ash residue should not exceed 1.0 mg/g, indicating low inorganic contaminants .
Q. How is the dihydrochloride salt stability evaluated under standard storage conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Monitor hygroscopicity via loss on drying (≤5.0 mg/g at 105°C) and degradation by HPLC .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., proton splitting patterns) be resolved for this compound?
- Methodology :
- Protonation Effects : Variable protonation states of the tetrahydropyrimidine ring and amine groups can alter chemical shifts. Perform pH-dependent NMR in D₂O with controlled HCl stoichiometry to identify protonation sites .
- Counterion Interactions : Use X-ray crystallography to confirm the dihydrochloride salt structure and hydrogen-bonding networks .
Q. What experimental strategies optimize yield in alkylation reactions involving this compound?
- Methodology :
- Reaction Design : Screen solvents (e.g., acetonitrile vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity.
- Stoichiometry : Titrate HCl equivalents during salt formation to avoid over-protonation, which may reduce reactivity .
Q. How do researchers address unexpected byproducts during Mannich base derivatization?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or hydrolyzed intermediates).
- Reaction Optimization : Introduce inert atmospheres or low-temperature (-20°C) conditions to suppress side reactions observed in related thiazolylmethylchloride systems .
Data Analysis & Mechanistic Studies
Q. What computational tools validate the electronic structure of the tetrahydropyrimidine core?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model charge distribution and compare with experimental IR/NMR data. PubChem’s computed InChI keys (e.g., KSKTVNNRMXUMIY-UHFFFAOYSA-N) provide reference benchmarks .
Q. How are kinetic parameters (e.g., activation energy) determined for ring-closure reactions?
- Methodology :
- Use variable-temperature NMR or stopped-flow techniques to measure reaction rates. Analyze data with the Eyring equation to calculate ΔG‡ and identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
